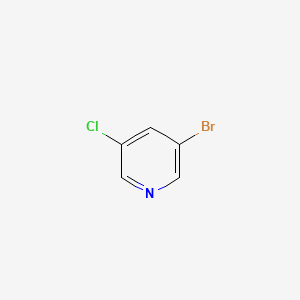

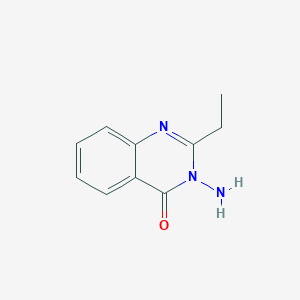

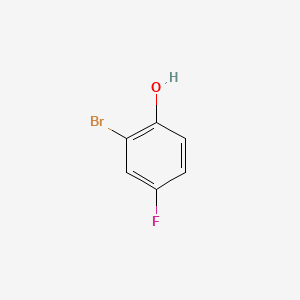

![molecular formula C7H3BrN4 B1268479 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 352637-44-6](/img/structure/B1268479.png)

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Vue d'ensemble

Description

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C7H3BrN4 and its molecular weight is 223.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

One application of derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile includes their use in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been synthesized through environmentally friendly reactions and evaluated for their antibacterial activity (Rostamizadeh et al., 2013).

Synthesis of Fused Pyrimidines

Another research area involves the synthesis of new fused pyrimidines, such as pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine, through reactions with 2-methylthiopyrimidines. This demonstrates the versatility of pyrimidine derivatives in the creation of complex heterocyclic compounds (El-Reedy et al., 1989).

Synthesis of Alkylamino Derivatives

Derivatives such as 4-alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles have been synthesized for the potential application in various fields. The synthesis process showcases adaptability for incorporating sensitive substituents (Hecht & Werner, 1973).

Corrosion Control in Ferrous Alloys

Pyrazolo[1,5-c]pyrimidine derivatives, including 3-bromopyrazolo[1,5-c]pyrimidine, have been studied as corrosion inhibitors for carbon steel and stainless steels in industrial cooling water systems. This research highlights the utility of these compounds in materials science and engineering (Mahgoub et al., 2010).

Antimicrobial and Antitumor Activities

Various pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in antimicrobial and antitumor activities. These findings are significant for pharmaceutical research and the development of new drugs (Farag & Fahim, 2019).

Synthesis of Pyrazolo-Pyrimidine Derivatives

Research has been conducted on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives with potential applications in various fields. The process involves the use of deep eutectic solvents, offering advantages like high yield and environmental friendliness (Deshmukh et al., 2016).

On-Water Synthesis

An efficient, regioselective on-water synthesis method has been developed for variously substituted pyrazolo[1,5-a]pyrimidine derivatives. This method highlights the environmentally friendly approach to synthesizing these compounds (Gol et al., 2019).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a reactant in the synthesis of selective inhibitors for BMP type I receptor kinases . These interactions are crucial as they can modulate signaling pathways and cellular responses. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a selective inhibitor can lead to alterations in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis . These changes can have significant implications for understanding disease mechanisms and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects . Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications. Studies have shown that the compound can have significant effects on metabolic pathways and cellular processes at varying dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYCEZBYNPADDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346710 | |

| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352637-44-6 | |

| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

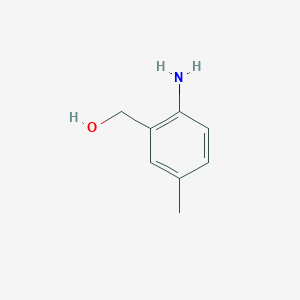

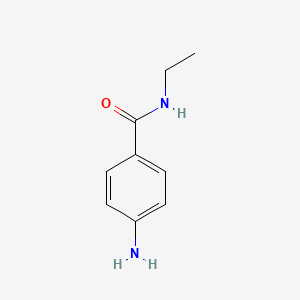

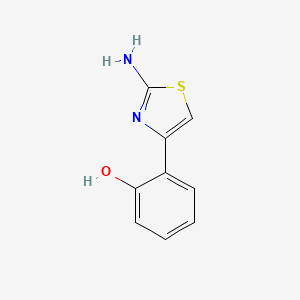

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)

![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)